
4-Methylpentyl acrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methylpentyl acrylate is an organic compound with the molecular formula C9H16O2. It is an ester formed from the reaction of acrylic acid and 4-methylpentanol. This compound is part of the acrylate family, which is widely used in the production of polymers due to their highly reactive α,β-unsaturated carboxyl structure .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Methylpentyl acrylate can be synthesized via the esterification of acrylic acid with 4-methylpentanol. This reaction typically involves the use of an acidic catalyst such as p-toluenesulfonic acid to facilitate the nucleophilic attack of the alcohol on the acrylic acid . The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the product. The use of azeotropic distillation can help remove water formed during the reaction, driving the equilibrium towards the formation of the ester .
Analyse Chemischer Reaktionen
Types of Reactions
4-Methylpentyl acrylate undergoes various chemical reactions, including:
Polymerization: It can undergo free radical polymerization to form poly(this compound), which is used in coatings and adhesives.
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze back to acrylic acid and 4-methylpentanol.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) are commonly used under thermal conditions.
Hydrolysis: Acidic or basic conditions with catalysts like sulfuric acid or sodium hydroxide are used.
Major Products Formed
Polymerization: Poly(this compound)
Hydrolysis: Acrylic acid and 4-methylpentanol
Wissenschaftliche Forschungsanwendungen
4-Methylpentyl acrylate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-Methylpentyl acrylate primarily involves its polymerization. The α,β-unsaturated carboxyl structure allows it to undergo free radical polymerization, forming long polymer chains. This process involves the initiation, propagation, and termination steps, where the monomer units are added sequentially to form the polymer .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Butyl acrylate
- 2-Ethylhexyl acrylate
- Methyl methacrylate
Comparison
4-Methylpentyl acrylate is unique due to its specific alkyl chain, which imparts distinct properties such as lower glass transition temperature and enhanced flexibility compared to other acrylates like butyl acrylate and methyl methacrylate . Its structure also influences its odor properties, making it less odorous than some other acrylates .
Eigenschaften
CAS-Nummer |
5143-30-6 |
|---|---|
Molekularformel |
C9H16O2 |
Molekulargewicht |
156.22 g/mol |
IUPAC-Name |
4-methylpentyl prop-2-enoate |
InChI |
InChI=1S/C9H16O2/c1-4-9(10)11-7-5-6-8(2)3/h4,8H,1,5-7H2,2-3H3 |
InChI-Schlüssel |
BDMYQVMQTKUZNB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCCOC(=O)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,3,3-Trimethyl-2-[(1E,3E)-5-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)-1,3-pentadienyl]-3H-indolium tetraphenylborate](/img/structure/B13795175.png)
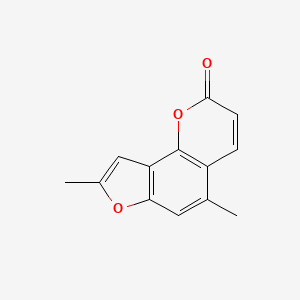

![[(1S,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] benzoate](/img/structure/B13795189.png)
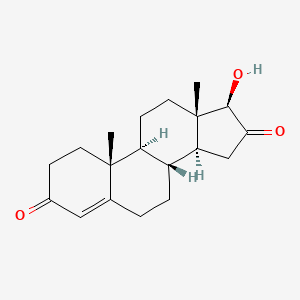

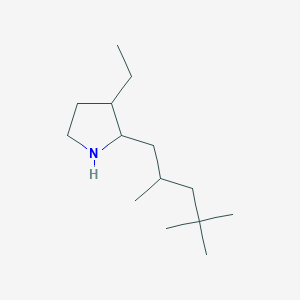
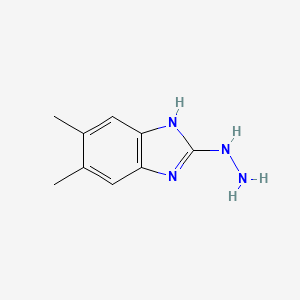
![Triphenyl[(quinolin-4-yl)methyl]phosphanium bromide](/img/structure/B13795209.png)
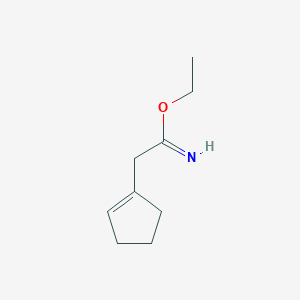



![(2R,6r)-6,10-dimethyl-2-prop-1-en-2-yl-spiro[4.5]dec-9-en-8-one](/img/structure/B13795229.png)
